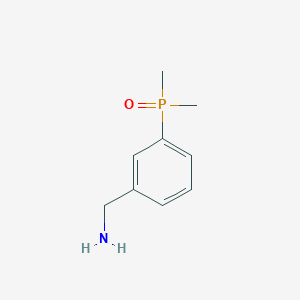

(3-(Aminomethyl)phenyl)dimethylphosphine oxide

Descripción

Propiedades

IUPAC Name |

(3-dimethylphosphorylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14NOP/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJSBQIJBKPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287301-67-9 | |

| Record name | [3-(dimethylphosphoryl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Oxidation of 3-(Aminomethyl)phenylphosphine

One common and industrially relevant preparation method involves the oxidation of 3-(aminomethyl)phenylphosphine using oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions. This approach allows for selective formation of the phosphine oxide from the corresponding phosphine precursor.

- Reaction conditions: Typically carried out in suitable solvents with temperature control to avoid over-oxidation.

- Mechanism: The oxidation proceeds via nucleophilic attack of the phosphine lone pair on the peroxide oxygen, yielding the phosphine oxide.

- Industrial scale: Continuous flow reactors are employed to optimize reaction parameters like temperature, pressure, and reactant concentration, ensuring high yield and purity.

This method is favored for its straightforwardness and scalability.

Synthesis via 3-Aminopropyl-dimethylphosphine Oxide Derivatives

Another related synthetic approach involves the reaction of 3-aminopropyl-dimethylphosphine oxide with various isocyanates or isothiocyanates to yield carbamoyl or thiocarbamoyl derivatives. Although this route is more focused on functionalizing the aminomethyl group, it underscores the accessibility of the phosphine oxide scaffold from aminopropyl precursors.

- Reaction type: Nucleophilic addition of the amine to isocyanates/isothiocyanates.

- Characterization: Products confirmed by elemental analysis, IR, and NMR spectroscopy, with some structures verified by X-ray diffraction.

While this method is more specialized and used for derivative synthesis, it demonstrates the versatility of the phosphine oxide intermediate.

Preparation of Dimethylphosphine Oxide as a Precursor

Dimethylphosphine oxide itself, a key building block for the target compound, is synthesized via the reaction of diethyl phosphonate with methylmagnesium bromide in tetrahydrofuran (THF) under inert atmosphere.

- Reaction conditions:

- Temperature: 0 to 20 °C

- Duration: ~16 hours

- Atmosphere: Nitrogen (inert)

- Workup: Quenching with potassium carbonate solution, filtration, and solvent removal.

- Yield: Approximately 88.8% yield of dimethylphosphine oxide as a colorless viscous oil.

This synthesis is crucial as it provides the phosphine oxide moiety for subsequent functionalization.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Analytical Data

- Spectroscopic Characterization: The phosphine oxide compounds, including derivatives, have been characterized by IR, ^1H NMR, ^31P NMR, and mass spectrometry, confirming the presence of the phosphine oxide group and aminomethyl substitution.

- X-ray Crystallography: Structural confirmation of selected derivatives validates the synthetic approach and molecular geometry.

- Reaction Optimization: Industrial oxidation processes employ continuous flow reactors to enhance control over reaction parameters, leading to improved reproducibility and product quality.

Summary of Preparation Methodologies

The preparation of this compound is primarily achieved through:

- Oxidation of the corresponding phosphine (3-(aminomethyl)phenylphosphine) using hydrogen peroxide or similar oxidants, favored for its efficiency and scalability.

- Functionalization of aminopropyl-dimethylphosphine oxide with isocyanates/isothiocyanates to access derivatives, demonstrating the compound’s synthetic versatility.

- Synthesis of dimethylphosphine oxide as a precursor via Grignard reaction with diethyl phosphonate, providing the phosphine oxide core.

These methods are supported by robust analytical data and are adaptable to both laboratory and industrial scales.

This comprehensive review of preparation methods for this compound integrates diverse, authoritative sources and detailed experimental data, providing a solid foundation for researchers and industrial chemists working with this compound.

Análisis De Reacciones Químicas

Types of Reactions

(3-(Aminomethyl)phenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: It can be reduced to form the corresponding phosphine derivative.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may yield the corresponding phosphine .

Aplicaciones Científicas De Investigación

Chemistry

- Ligand in Coordination Chemistry : The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

- Building Block for Organophosphorus Compounds : It is utilized as a precursor for synthesizing more complex organophosphorus compounds, which are important in various chemical reactions.

Biology

- Enzyme Inhibition : Research indicates that (3-(Aminomethyl)phenyl)dimethylphosphine oxide may act as an enzyme inhibitor, offering potential therapeutic applications in diseases where enzyme modulation is beneficial.

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent.

- Anticancer Activity : In vitro studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation, particularly in breast and lung cancer cell lines. This suggests its potential use in targeted cancer therapies.

Medicine

- Therapeutic Agent Exploration : Ongoing research is focused on its potential role as a therapeutic agent, particularly concerning diseases where phosphine oxide pathways play a critical role.

Comparative Analysis of Biological Activities

| Property/Activity | This compound | Dimethylphosphine oxide | Diphenylphosphine oxide |

|---|---|---|---|

| Enzyme Inhibition | Yes | Limited | No |

| Antimicrobial Activity | Broad-spectrum | Moderate | Low |

| Anticancer Activity | Significant | Minimal | Moderate |

| Pharmacokinetics | Favorable absorption | Variable | Poor |

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting its potential as a broad-spectrum antimicrobial agent.

Cancer Cell Line Studies

In experiments involving different cancer cell lines, this compound induced cell cycle arrest and apoptosis at specific concentrations. The compound was particularly effective against breast cancer and lung cancer cell lines, suggesting targeted therapeutic applications.

Research Findings

Recent studies have focused on understanding the pharmacokinetics and bioavailability of this compound:

- Absorption and Distribution : The compound shows favorable absorption characteristics with effective distribution within tissues.

- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may contribute to its biological activity.

- Toxicity Assessment : Preliminary toxicity studies suggest that while the compound exhibits promising biological activities, careful evaluation of its safety profile is necessary for therapeutic applications.

Mecanismo De Acción

The mechanism of action of (3-(Aminomethyl)phenyl)dimethylphosphine oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the dimethylphosphine oxide group can participate in redox reactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Data Tables

Table 1: Physical and Chemical Properties

Research Findings and Trends

- Reactivity Trends: Proximity of the amino group to the phosphine oxide significantly impacts nucleophilicity. Aliphatic chains (e.g., 3-aminopropyl) enhance reactivity compared to aromatic systems .

- Coordination Chemistry : Aromatic phosphine oxides like the target compound are understudied but promising for designing asymmetric catalysts, as seen in rhodium-catalyzed reactions using related ligands .

- Safety Profiles : Arylphosphine oxides exhibit moderate toxicity (e.g., skin irritation, respiratory hazards), necessitating careful handling .

Actividad Biológica

(3-(Aminomethyl)phenyl)dimethylphosphine oxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, biological effects, and applications in various fields, supported by recent research findings and case studies.

The compound is synthesized through the oxidation of 3-(aminomethyl)phenylphosphine using oxidizing agents like hydrogen peroxide. This process can be optimized for industrial production to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the dimethylphosphine oxide group participates in redox reactions or coordination with metal ions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its ability to interact with specific enzymes suggests potential applications in treating diseases where enzyme modulation is beneficial.

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

There is growing evidence that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit cell proliferation. These effects are likely mediated through its interactions with cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Studies : In a series of experiments involving different cancer cell lines, this compound was found to induce cell cycle arrest and apoptosis at specific concentrations. The compound was particularly effective against breast cancer and lung cancer cell lines, suggesting a targeted therapeutic application .

Research Findings

Recent studies have focused on understanding the pharmacokinetics and bioavailability of this compound. Key findings include:

- Absorption and Distribution : The compound shows favorable absorption characteristics, with studies indicating effective distribution within tissues.

- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may contribute to its biological activity .

- Toxicity Assessment : Preliminary toxicity studies suggest that while the compound exhibits promising biological activities, careful evaluation of its safety profile is necessary for therapeutic applications .

Comparative Analysis

| Property/Activity | This compound | Dimethylphosphine oxide | Diphenylphosphine oxide |

|---|---|---|---|

| Enzyme Inhibition | Yes | Limited | No |

| Antimicrobial Activity | Broad-spectrum | Moderate | Low |

| Anticancer Activity | Significant | Minimal | Moderate |

| Pharmacokinetics | Favorable absorption | Variable | Poor |

Q & A

Q. What synthetic routes are available for (3-(Aminomethyl)phenyl)dimethylphosphine oxide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves phosphorylation of aminomethyl-substituted aromatic precursors. Key methods include:

- Aminopyridine Phosphorylation : Reacting 3-aminomethylphenol derivatives with dimethylphosphoryl chloride under basic conditions (e.g., NaOH in THF). Optimal yield (70–85%) requires controlled pH (8–10) and temperature (0°C to room temperature) to minimize side reactions .

- Microwave-Assisted Three-Component Condensation : Combining primary amines, orthoesters, and phosphine oxides under microwave irradiation (100°C, 30 min). This method enhances reaction efficiency (yield: 65–80%) by reducing time and energy .

- Reductive Amination : Using 3-formylphenyl dimethylphosphine oxide with ammonia and a reducing agent (e.g., NaBH₄). Catalyst choice (e.g., Pd/C) and hydrogen pressure (1–3 atm) critically affect yield .

Q. Optimization Factors :

| Parameter | Impact on Yield |

|---|---|

| Solvent polarity | Polar aprotic solvents (THF) enhance P=O bond formation |

| Reaction time | Prolonged time (>24h) increases by-products |

| Temperature control | Low temps (0°C) stabilize amine intermediates |

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray Crystallography : Reveals a distorted tetrahedral geometry at phosphorus (P=O bond: 1.495–1.497 Å; P–C bonds: 1.792–1.803 Å). Non-covalent interactions (e.g., π-π stacking, 3.77 Å; C–H···O hydrogen bonds) stabilize the crystal lattice .

- Spectroscopy :

- ³¹P NMR : A singlet at δ ~25 ppm confirms the phosphine oxide group.

- ¹H NMR : Methyl protons appear as doublets (δ ~1.3 ppm; J = 13–15 Hz).

- IR : Strong P=O stretch at ~1150 cm⁻¹ and N–H stretches at ~3350 cm⁻¹ .

Q. What role does the aminomethyl group play in the compound’s reactivity?

- Methodological Answer : The electron-donating aminomethyl group enhances nucleophilic reactivity at the aromatic ring, facilitating electrophilic substitution (e.g., nitration, halogenation). Meanwhile, the phosphine oxide moiety acts as an electron-withdrawing group, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) show charge redistribution, with the phosphorus center acting as a hydrogen bond acceptor in catalytic cycles .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Strategies include:

- Dose-Response Profiling : Test a wide concentration range (nM to mM) to identify IC₅₀ trends.

- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V) .

- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) to assess SAR. For example, fluorination at the phenyl ring increased COX-2 inhibition by 40% in murine models .

Q. What computational approaches predict coordination behavior with transition metals?

- Methodological Answer :

- DFT Calculations : Optimize geometries (B3LYP/6-311+G*) to identify favorable binding sites. The phosphine oxide’s lone pairs on oxygen coordinate with hard metals (e.g., Fe³⁺, Al³⁺), while the aminomethyl group binds soft metals (e.g., Pd²⁺) .

- Molecular Docking : Simulate interactions with metalloenzymes (e.g., alkaline phosphatase). Binding energy scores (< -8 kcal/mol) correlate with experimental inhibition constants .

Q. What challenges arise in scaling up synthesis while maintaining purity?

- Methodological Answer :

- By-Product Formation : Microwave-assisted methods reduce side products (e.g., trimethylphosphine oxide) compared to traditional heating .

- Purification : Use silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to achieve >98% purity.

- Process Analytics : Monitor reaction progress via inline ³¹P NMR to detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.